molecular formula C7H15NO B588619 (1S,2R)-2-Methoxycyclohexan-1-amine CAS No. 141553-12-0

(1S,2R)-2-Methoxycyclohexan-1-amine

Cat. No.: B588619
CAS No.: 141553-12-0
M. Wt: 129.203
InChI Key: NBWFBXBZOBXMHO-NKWVEPMBSA-N
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Description

(1S,2R)-2-Methoxycyclohexan-1-amine is a chiral amine and methoxy-substituted cyclohexane derivative designed for research and development applications. Compounds of this structural class, featuring defined stereocenters, are highly valuable in organic synthesis and medicinal chemistry as key chiral building blocks or intermediates . The specific stereochemistry of this amine makes it particularly useful for constructing enantiomerically pure molecules, which is a critical requirement in the development of active pharmaceutical ingredients (APIs) and other functional chemicals where chirality influences biological activity and material properties . Its structure suggests potential for creating novel compounds for various research fields. This product is strictly for research purposes and laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

141553-12-0

Molecular Formula

C7H15NO

Molecular Weight

129.203

IUPAC Name

(1S,2R)-2-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1

InChI Key

NBWFBXBZOBXMHO-NKWVEPMBSA-N

SMILES

COC1CCCCC1N

Origin of Product

United States

Preparation Methods

Mechanism and Stereochemical Control

The ketone undergoes condensation with ammonia to form an imine intermediate, which is subsequently reduced. Stereoselectivity is achieved using chiral catalysts such as ruthenium-BINAP complexes, which induce asymmetric hydrogenation. For example, a study demonstrated that [(RuCl₂(p-cymene))₂] with (S)-BINAP yielded the (1S,2R) enantiomer with 92% enantiomeric excess (ee) under 50 bar H₂ at 60°C.

Optimization and Limitations

Key parameters include pH control (optimal at pH 6–7) and solvent selection (methanol or ethanol). Yields range from 65–85%, with side products arising from over-reduction or racemization. The method’s scalability is limited by the cost of chiral catalysts, though recent advances in catalyst recycling have improved feasibility.

Chiral Resolution of Racemic 2-Methoxycyclohexan-1-amine

Racemic mixtures of 2-methoxycyclohexan-1-amine can be resolved using chiral acids, such as L-tartaric acid or dibenzoyl-D-tartaric acid, to form diastereomeric salts.

Procedure and Efficiency

The racemic amine is treated with a stoichiometric amount of the resolving agent in a polar solvent (e.g., ethanol). Diastereomers are separated via fractional crystallization, followed by basification to recover the enantiomer. A 2023 study reported a 70% yield of (1S,2R)-enantiomer with >99% ee using dibenzoyl-D-tartaric acid.

Challenges

This method generates substantial waste due to the need for multiple recrystallizations. Additionally, the resolving agent’s cost and low throughput make it less suitable for industrial-scale production.

Asymmetric Hydrogenation of Enamine Precursors

Enamines derived from 2-methoxycyclohexanone and chiral auxiliaries undergo hydrogenation to yield the target amine.

Substrate Design and Catalysis

The enamine is synthesized by reacting 2-methoxycyclohexanone with a chiral amine (e.g., (R)-phenethylamine), forming a Schiff base. Hydrogenation using Pd/C or Rh catalysts selectively reduces the double bond. A 2024 protocol achieved 88% ee using Rh-(R)-BINAP at 30°C and 10 bar H₂.

Advantages Over Other Methods

This approach avoids racemization risks associated with imine intermediates. However, the need for stoichiometric chiral auxiliaries increases material costs.

Enzymatic Kinetic Resolution

Lipases and transaminases have been employed to resolve racemic mixtures or catalyze asymmetric synthesis.

Transaminase-Catalyzed Amination

Using ω-transaminases, 2-methoxycyclohexanone is converted directly to the (1S,2R)-amine with pyridoxal phosphate (PLP) as a cofactor. A 2025 study utilizing Arthrobacter citreus transaminase achieved 95% conversion and 98% ee in a biphasic system (hexane/buffer).

Practical Considerations

Enzymatic methods offer excellent stereoselectivity and mild conditions but require optimized enzyme immobilization techniques to enhance reusability. Substrate inhibition at high ketone concentrations remains a challenge.

Comparison of Synthetic Methods

MethodYield (%)ee (%)Cost (Relative)Scalability
Reductive Amination65–8585–92HighModerate
Chiral Resolution50–70>99ModerateLow
Asymmetric Hydrogenation75–9088–95Very HighModerate
Enzymatic Resolution80–9595–98LowHigh (with optimization)

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxycyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(1S,2R)-2-Methoxycyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical differences between (1S,2R)-2-Methoxycyclohexan-1-amine and structurally related cyclohexylamine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Hazard Profile References
This compound C₇H₁₅NO 129.2 2-methoxy, 1-amine Pharmaceutical intermediates, CNS agents H302, H315, H319, H335 (hydrochloride)
(1S,2R)-2-Methylcyclohexan-1-amine HCl C₇H₁₅N·HCl 149.66 2-methyl, 1-amine Organic synthesis, agrochemicals H302, H315, H319, H335
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl C₇H₁₅NS·HCl 181.7 2-methylsulfanyl, 1-amine Agrochemicals, organocatalysts Not specified
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₁N₃ 198.3 4-piperazinyl, 1-amine Anticancer agents, kinase inhibitors Not specified
(1S,2S)-2-Methylcyclohexan-1-amine C₇H₁₅N 113.20 2-methyl, 1-amine (cis isomer) Polymer additives, chiral resolving agents No significant hazards reported

Structural and Functional Differences

  • Substituent Effects :

    • The methoxy group in this compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in (1S,2R)-2-Methylcyclohexan-1-amine. This difference increases solubility in polar solvents and influences receptor binding in drug candidates .
    • Replacing methoxy with methylsulfanyl (as in rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine) introduces a sulfur atom, which can participate in hydrophobic interactions and redox chemistry, making it suitable for agrochemicals .
  • Stereochemical Impact :

    • The (1S,2R) configuration of the target compound creates a distinct spatial arrangement compared to the (1S,2S) isomer. This stereochemistry affects enantioselectivity in catalysis and pharmacokinetics, as seen in the superior bioactivity of (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine in kinase inhibition .

Research Findings and Trends

  • Synthetic Efficiency : The methoxy derivative’s synthesis requires fewer steps than piperazine-substituted analogs (e.g., (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine), which involve multi-step functionalization .
  • Biological Performance : In vitro studies indicate that this compound derivatives show 3–5× higher selectivity for dopamine D3 receptors compared to methyl-substituted counterparts, likely due to methoxy’s electron-donating effects .

Q & A

Q. What are the optimal synthetic routes for (1S,2R)-2-Methoxycyclohexan-1-amine, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : A common approach involves ring-opening of epoxides or aziridines using chiral catalysts to control stereochemistry. For example, nucleophilic substitution of a cyclohexene oxide precursor with methoxy and amine groups can be performed under basic conditions. Stereochemical outcomes depend on the catalyst system (e.g., chiral ligands in asymmetric catalysis) and solvent polarity. Temperature control (0–25°C) is critical to minimize racemization . Reductive amination of 2-methoxycyclohexanone with ammonia and a reducing agent (e.g., NaBH₃CN) is another pathway, though enantiomeric excess (ee) may require chiral resolution via diastereomeric salt formation or chiral HPLC .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration determination with advanced NMR techniques (e.g., NOESY to assess spatial proximity of protons). Chiral derivatization using enantiopure reagents (e.g., Mosher’s acid chloride) followed by ¹H/¹³C NMR or mass spectrometry can validate ee. Polarimetry or chiral stationary-phase HPLC with UV/ECD detection provides quantitative ee analysis .

Q. What purification strategies are effective for isolating this compound from diastereomeric byproducts?

  • Methodological Answer : Use flash chromatography with silica gel and a hexane/ethyl acetate gradient (5–30% EtOAc) for preliminary separation. For higher resolution, employ preparative chiral HPLC (e.g., Chiralpak IA or IB columns with heptane/ethanol mobile phases). Crystallization from a mixture of dichloromethane and n-hexane at low temperatures (−20°C) can enhance enantiopurity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using organocatalytic systems?

  • Methodological Answer : Evaluate proline-derived catalysts (e.g., MacMillan catalysts) or thiourea-based systems for asymmetric induction. Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition-state geometries to guide catalyst design. Adjust solvent dielectric constant (e.g., toluene vs. DMF) to stabilize key intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) during structural elucidation?

  • Methodological Answer : Re-examine sample purity via GC-MS or HPLC to rule out contaminants. Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in cyclohexane). Compare experimental data with computed NMR shifts (GIAO method at the MP2/cc-pVTZ level). For ambiguous NOEs, use isotopic labeling (²H or ¹³C) to trace connectivity .

Q. How can researchers address low enantiomeric excess (ee) in scaled-up syntheses of this compound?

  • Methodological Answer : Conduct Design of Experiments (DoE) to optimize catalyst loading, stoichiometry, and mixing efficiency. Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Use in-line PAT tools (e.g., Raman spectroscopy) for real-time ee monitoring. Post-synthesis enzymatic resolution (e.g., lipase-mediated kinetic resolution) can salvage low-ee batches .

Handling and Stability

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (Ar or N₂) at −20°C in amber glass vials to prevent oxidation and photodegradation. Use molecular sieves (3Å) to control moisture. Avoid contact with acidic or basic vapors, which may induce epimerization. Regularly monitor stability via TLC or HPLC (Rf = 0.3 in 10% MeOH/CH₂Cl₂) .

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